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2-Hydroxy-3,6-diiodobenzaldehyde

Cat. No.: B429529
M. Wt: 373.91g/mol
InChI Key: BMCNAFSIILXMDK-UHFFFAOYSA-N
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Description

The Role of Substituted Benzaldehydes in Contemporary Chemical Research

Substituted benzaldehydes are fundamental precursors in a myriad of chemical transformations, serving as cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rug.nltaylorandfrancis.com The aldehyde functional group's reactivity makes it a prime target for a wide array of reactions, including nucleophilic additions, condensations, and oxidations, enabling the construction of diverse molecular architectures. rug.nlliberty.edu Researchers continually develop novel methods for the synthesis of functionalized benzaldehydes, highlighting their undiminished importance in contemporary chemical research. rug.nlacs.org The strategic placement of various substituents on the benzene (B151609) ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its reactivity and the properties of the resulting products. researchgate.netcdnsciencepub.com

Significance of Halogenation Patterns in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, profoundly impacts the molecule's chemical behavior. purechemistry.orgchemistrysteps.com Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+M) due to the presence of lone pairs of electrons. ijrar.org While the inductive effect generally deactivates the ring towards electrophilic aromatic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. purechemistry.orgijrar.org This interplay of effects is crucial in controlling the regioselectivity of further chemical modifications. The specific halogen (fluorine, chlorine, bromine, or iodine) and its position on the ring determine the extent of these effects, offering a powerful tool for modulating a molecule's reactivity, lipophilicity, and biological activity. chemistrysteps.comijrar.org

Overview of 2-Hydroxy-3,6-diiodobenzaldehyde's Structural Features and Research Context

This compound is a specific isomer within the family of diiodinated salicylaldehydes. Its structure features a benzene ring substituted with a hydroxyl group at position 2, an aldehyde group at position 1, and iodine atoms at positions 3 and 6. The molecular formula of this compound is C₇H₄I₂O₂ and it has a molecular weight of 373.91 g/mol . cookechem.com

The presence of two bulky iodine atoms flanking the aldehyde group and adjacent to the hydroxyl group imposes significant steric hindrance and modulates the electronic properties of the molecule. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde, a characteristic feature of salicylaldehydes, is also present and influences the compound's conformation and reactivity. While detailed crystal structure and spectroscopic data for the 3,6-diiodo isomer are not as widely reported as for its 3,5-diiodo counterpart, the fundamental structural motifs are shared. nih.govacs.orgnih.goviucr.orgiucr.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 887577-07-3 cookechem.com
Molecular Formula C₇H₄I₂O₂ cookechem.com
Molecular Weight 373.91 g/mol cookechem.com
MDL Number MFCD04037336 cookechem.com

Historical Trajectories and Emerging Research Niches for the Compound

The research surrounding halogenated salicylaldehydes has a long history, driven by their utility in generating Schiff bases, which are widely studied for their coordination chemistry and biological activities. taylorandfrancis.comsrce.hr While the 3,5-diiodosalicylaldehyde (B1329479) isomer has been more extensively used in the synthesis of various derivatives, including hydrazones with potential antimicrobial and cytotoxic properties, the 3,6-diiodo isomer remains a less explored entity. lookchem.comarkat-usa.org

Emerging research may focus on exploiting the unique steric and electronic environment of this compound. Its potential as a precursor for novel ligands in catalysis, where the bulky iodine substituents could enforce specific coordination geometries, is an area ripe for investigation. Furthermore, the application of this compound in the synthesis of new materials, such as polymers or molecular crystals with interesting solid-state properties, represents another promising research avenue. The development of efficient and selective synthetic routes to this particular isomer will be crucial for unlocking its full potential in advanced organic synthesis. orgsyn.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4I2O2 B429529 2-Hydroxy-3,6-diiodobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4I2O2

Molecular Weight

373.91g/mol

IUPAC Name

2-hydroxy-3,6-diiodobenzaldehyde

InChI

InChI=1S/C7H4I2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H

InChI Key

BMCNAFSIILXMDK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1I)C=O)O)I

Canonical SMILES

C1=CC(=C(C(=C1I)C=O)O)I

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 3,5 Diiodobenzaldehyde and Its Precursors

Preparation via Targeted Condensation Reactions

2-Hydroxy-3,5-diiodobenzaldehyde is a key precursor in the synthesis of various Schiff bases. nih.govresearchgate.netchemicalbook.com These reactions typically involve the condensation of the aldehyde group of 2-hydroxy-3,5-diiodobenzaldehyde with a primary amine. For instance, it has been condensed with 3,4-diaminopyridine (B372788) to form a pyridine (B92270) Schiff base. nih.gov Another example is the condensation with nicotinic hydrazide to produce (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide. researchgate.netresearchgate.netdntb.gov.ua The reaction is often carried out in a suitable solvent like methanol. researchgate.net

Catalytic Approaches in Condensation Synthesis

While many condensation reactions involving 2-hydroxy-3,5-diiodobenzaldehyde proceed without a catalyst, the use of catalysts can enhance reaction rates and yields. Mild acidic conditions are sometimes employed to facilitate the Schiff base formation. vulcanchem.com For example, a catalytic amount of acetic acid has been used in the synthesis of a Schiff base from 2-hydroxy-3,5-dinitrobenzaldehyde, a related compound. oatext.com In some syntheses of Schiff base derivatives, morpholine (B109124) has been used as a catalyst. oatext.com

Advanced and Sustainable Synthetic Strategies

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianjpr.comsphinxsai.com This technology has been successfully applied to various reactions, including the synthesis of heterocyclic compounds and Schiff bases derived from substituted salicylaldehydes. heteroletters.orgjocpr.com The primary advantage of microwave heating lies in its ability to rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time from hours to minutes. sphinxsai.comheteroletters.org

In the context of precursors to 2-hydroxy-3,5-diiodobenzaldehyde, microwave irradiation has been shown to be a highly effective method. For instance, the condensation reaction of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes to form indazoles, a class of medicinally important pyrazole (B372694) scaffolds, has been significantly improved using microwave assistance. heteroletters.org This method promotes cleaner reactions and minimizes the formation of side products. heteroletters.org

A comparative study on the synthesis of a Schiff base, (2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol), from 3,5-diiodosalicylaldehyde (B1329479) and 2-amino-6-nitrobenzothiazole (B160904) highlights the benefits of microwave irradiation. The microwave-assisted method resulted in a significantly higher yield and a drastic reduction in reaction time compared to the conventional reflux method. scispace.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Schiff Base from 3,5-Diiodosalicylaldehyde

MethodReaction TimeYield (%)Reference
Conventional (Reflux)2 hours38% scispace.com
Microwave IrradiationNot specified, but significantly shorter78% scispace.com

The data clearly demonstrates that microwave-assisted synthesis offers a more efficient pathway for the derivatization of 3,5-diiodosalicylaldehyde, a compound structurally very similar to the target 2-hydroxy-3,5-diiodobenzaldehyde. This suggests that the direct synthesis of 2-hydroxy-3,5-diiodobenzaldehyde would likely also benefit from microwave-assisted techniques, leading to improved yields and faster reaction rates.

Implementation of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-hydroxy-3,5-diiodobenzaldehyde and its precursors, several green chemistry approaches have been explored, focusing on alternative reagents, catalysts, and solvents.

One significant area of development is the use of enzymatic catalysts for iodination. Laccase, an oxidoreductase enzyme, has been shown to catalyze the iodination of p-substituted phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant. nih.govresearchgate.netrsc.org This method operates under mild conditions in aqueous solvent systems and produces water as the only byproduct, offering a highly sustainable alternative to traditional iodination methods that often employ harsh reagents. nih.gov Similarly, peroxidases, another class of enzymes, can catalyze the iodination of phenolic compounds like tyrosine, using hydrogen peroxide and iodide. nih.gov

The choice of solvent is another critical aspect of green chemistry. Polyethylene glycol (PEG) has been identified as an inexpensive and environmentally friendly reaction medium for the iodination of activated aromatic compounds, including benzaldehydes. sciensage.infoingentaconnect.comresearchgate.netbenthamdirect.com The use of a PEG-water system for iodination with iodine and iodic acid offers high conversion rates, shorter reaction times, and the ability to recover and reuse the PEG. sciensage.info Traditional iodination reactions often utilize chlorinated solvents, which are environmentally problematic; water is a much more eco-friendly alternative. acsgcipr.org

Solvent-free reaction conditions represent an ideal green chemistry scenario. The iodination of hydroxylated aromatic aldehydes and ketones has been successfully achieved using a grinding method with iodine and iodic acid in the solid state. researchgate.net This solvent-free approach is environmentally friendly, offers short reaction times, high yields, and a simple work-up procedure. researchgate.net The mechanochemical synthesis of various organic compounds by ball milling is another promising solvent-free technique that minimizes waste production. rsc.org

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of reactivity in 2-Hydroxy-3,5-diiodobenzaldehyde, participating in a variety of transformations characteristic of aromatic aldehydes.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and related nucleophiles to form new carbon-nitrogen double bonds.

Imines: The reaction of 2-Hydroxy-3,5-diiodobenzaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. This reaction typically proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The reaction is often catalyzed by acid. While multicomponent reactions involving various benzaldehydes and amines are well-documented, specific studies detailing a wide range of imine derivatives from 2-Hydroxy-3,5-diiodobenzaldehyde are not prevalent in the literature. rsc.org

Hydrazones: Similarly, the aldehyde functionality reacts with hydrazines to form hydrazones. These reactions are fundamental in synthetic chemistry. A specific derivative, 2-Hydroxy-3,5-diiodobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone, has been cataloged, demonstrating the aldehyde's capacity to undergo this type of condensation. sigmaaldrich.com This particular hydrazone highlights the utility of 2-Hydroxy-3,5-diiodobenzaldehyde as a building block for more complex heterocyclic structures.

The general mechanism for hydrazone formation involves the nucleophilic addition of the hydrazine (B178648) to the aldehyde carbonyl group, forming a hemiaminal-like intermediate, which then eliminates a molecule of water to yield the final hydrazone product.

The aldehyde group is in an intermediate oxidation state and can be readily oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

For 2-Hydroxy-3,5-diiodobenzaldehyde, the oxidation would yield 2-hydroxy-3,5-diiodobenzoic acid. The reaction mechanism typically involves the formation of a hydrate (B1144303) by the addition of water to the aldehyde, which is then oxidized. The presence of the electron-withdrawing iodine atoms on the aromatic ring may slightly influence the rate of oxidation. While specific mechanistic studies on the oxidation of this particular di-iodinated aldehyde are scarce, the general principles of aldehyde oxidation are expected to apply.

Influence of Aromatic Halogen Substituents on Reactivity

The two iodine atoms at positions 3 and 5 profoundly influence the reactivity of the aromatic ring and provide potential sites for further functionalization.

Iodine is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. In 2-Hydroxy-3,5-diiodobenzaldehyde, the positions ortho and para to the strongly activating hydroxyl group are already occupied by iodine and the aldehyde group. The iodine atoms themselves are deactivating due to their inductive electron-withdrawing effect, making further electrophilic substitution on the ring less favorable than on a non-halogenated phenol. The synthesis of the title compound itself, through the iodination of salicylaldehyde (B1680747) or related precursors, is guided by the powerful directing effect of the hydroxyl group. researchgate.net

The carbon-iodine bonds in 2-Hydroxy-3,5-diiodobenzaldehyde represent key potential sites for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a versatile method for forming biaryl compounds. nih.govresearchgate.net It is plausible that 2-Hydroxy-3,5-diiodobenzaldehyde could undergo selective or double Suzuki-Miyaura coupling with various arylboronic acids to generate complex polyphenol structures. nih.gov The reaction would involve the standard catalytic cycle of oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. However, specific examples of Suzuki-Miyaura reactions performed on 2-Hydroxy-3,5-diiodobenzaldehyde are not extensively reported in the surveyed literature, indicating an area ripe for further exploration.

Role of the Phenolic Hydroxyl Group in Chemical Transformations

Its strong electron-donating character via resonance increases the electron density of the aromatic ring, which facilitates the initial electrophilic iodination at the ortho and para positions to form the molecule. nih.govnih.gov In subsequent reactions, the hydroxyl group can influence the outcome in several ways:

Directing Group: As a potent ortho-, para-director, it controls the regioselectivity of any further electrophilic aromatic substitution, although the ring is already heavily substituted.

Acidity: The hydroxyl proton is acidic and can be removed by a base to form a phenoxide ion. This greatly enhances the electron-donating ability and can modify the reactivity of the molecule in base-catalyzed reactions.

Chelation: The hydroxyl group, being ortho to the aldehyde, can form intramolecular hydrogen bonds. In the context of metal-catalyzed reactions, such as the potential Suzuki-Miyaura coupling, the hydroxyl group could act as a coordinating ligand to the metal center, potentially influencing the catalyst's activity, stability, and selectivity. sigmaaldrich.com

In-depth Analysis of 2-Hydroxy-3,6-diiodobenzaldehyde Reveals Limited Scientific Data

Despite a comprehensive search of available scientific literature, detailed chemical reactivity and mechanistic data for the specific compound this compound remains largely unavailable. The requested in-depth analysis, focusing on its deprotonation, anionic reactivity, hydrogen bonding dynamics, and the kinetic and thermodynamic aspects of its derivatization reactions, cannot be fulfilled at this time due to a scarcity of published research on this particular isomer.

While the broader class of substituted salicylaldehydes is well-documented, specific experimental and theoretical studies concerning the 3,6-diiodo substituted variant are not present in the public domain. Research into halogenated salicylaldehydes often focuses on more commonly synthesized isomers, such as 3,5-diiodosalicylaldehyde, leaving the chemical behavior of less common isomers like the 3,6-diiodo derivative largely unexplored.

This report aimed to provide a thorough and scientifically accurate article based on a predefined outline. However, the foundational data required to populate the sections on chemical reactivity, mechanistic investigations, and reaction dynamics for this compound are absent from the current body of scientific literature.

Therefore, a detailed and scientifically rigorous article that strictly adheres to the requested outline for this compound cannot be generated. Any attempt to do so would involve extensive extrapolation from related but distinct chemical entities, compromising the scientific accuracy and integrity of the information provided.

Further experimental and computational research is required to elucidate the specific chemical properties and reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 3,5 Diiodobenzaldehyde and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a powerful, non-destructive method for identifying functional groups and probing the bonding within a molecule. By measuring the vibrations of atoms, techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The FT-IR spectrum of 2-Hydroxy-3,5-diiodobenzaldehyde is characterized by several key absorption bands that confirm its structure.

The most prominent features in the spectrum are the sharp, intense carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1650-1700 cm⁻¹, and the broad absorption band corresponding to the hydroxyl (O-H) group stretch, usually found between 3200 and 3600 cm⁻¹. The broadness of the O-H peak is indicative of intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, a common feature in 2-hydroxybenzaldehyde derivatives.

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are visible in the 1400-1600 cm⁻¹ range. The presence of heavy iodine atoms influences the lower frequency (fingerprint) region of the spectrum, where C-I stretching and bending vibrations can be observed.

Table 1: Characteristic FT-IR Vibrational Frequencies for 2-Hydroxy-3,5-diiodobenzaldehyde

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3200 - 3600 Broad, Medium
Aromatic C-H Stretch 3000 - 3100 Medium
C=O Stretch (Aldehyde) 1650 - 1700 Strong, Sharp
Aromatic C=C Stretch 1400 - 1600 Medium to Strong
C-O Stretch (Phenolic) 1200 - 1300 Medium

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. libretexts.org While FT-IR is sensitive to changes in dipole moment, Raman activity depends on changes in the polarizability of a bond. libretexts.org This often means that symmetric vibrations and bonds involving heavier atoms, which may be weak in FT-IR, can produce strong signals in Raman spectra.

For 2-Hydroxy-3,5-diiodobenzaldehyde, the C-I bonds are expected to be highly polarizable and should therefore yield distinct signals in the low-frequency region of the Raman spectrum. Similarly, the symmetric stretching of the aromatic ring would be more prominent compared to its FT-IR counterpart. The C=O and O-H stretching bands are also observable, though their relative intensities may differ from the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

Proton (¹H) NMR: The ¹H NMR spectrum of 2-Hydroxy-3,5-diiodobenzaldehyde provides a wealth of structural information. The aldehyde proton (-CHO) gives a characteristic singlet in the downfield region, typically between 9.5 and 10.5 ppm. The phenolic hydroxyl proton (-OH) also appears as a singlet, often further downfield (around 11.0 ppm), due to deshielding from intramolecular hydrogen bonding. The two aromatic protons on the benzene ring appear as two distinct doublets, a result of their mutual spin-spin coupling. The electron-withdrawing effects of the iodine and carbonyl substituents significantly influence their chemical shifts.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing around 190 ppm. The aromatic carbons show distinct signals in the 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) is found at the lower end of this range, while the carbons bonded to the electron-withdrawing iodine atoms (C-I) are shifted to higher frequencies. Quaternary carbons (those not bonded to hydrogen) often exhibit lower intensity signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Hydroxy-3,5-diiodobenzaldehyde

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CHO 9.5 - 10.5 (singlet) ~190
OH ~11.0 (singlet) -
Aromatic CH 7.0 - 8.5 (two doublets) 110 - 145
Aromatic C-OH - ~155
Aromatic C-I - 80 - 90

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-Hydroxy-3,5-diiodobenzaldehyde, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their adjacent relationship on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of protonated carbons. The spectrum would show correlation peaks linking the aldehyde proton to the aldehyde carbon and each aromatic proton to its respective carbon atom. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds. columbia.edu For instance, the aldehyde proton would show a correlation to the aromatic carbon it is attached to (C-CHO), and the phenolic proton could show correlations to the adjacent carbons, helping to assign the quaternary carbons and piece together the final structure. columbia.edu

Diffusion Ordered Spectroscopy (DOSY) for Solution State Aggregation

Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion rates. nih.gov Larger molecules diffuse more slowly than smaller ones. This method is particularly useful for studying non-covalent interactions, such as aggregation or the formation of complexes in solution.

In the context of 2-Hydroxy-3,5-diiodobenzaldehyde derivatives, DOSY can be employed to investigate their behavior in solution. For example, if a derivative forms a dimer or a larger aggregate, the diffusion coefficient measured by DOSY would be significantly smaller than that of the monomeric species. This technique has been used to confirm the dimeric or monomeric nature of titanium alkoxide complexes derived from 2-Hydroxy-3,5-diiodobenzaldehyde in solution. By comparing the diffusion coefficient of the species of interest to an internal standard of known size, one can estimate the hydrodynamic radius and thus the aggregation state of the molecule. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone in the characterization of aromatic aldehydes and their derivatives, providing profound insights into their electronic structure and photophysical behavior. The presence of hydroxyl and iodo substituents on the benzaldehyde (B42025) framework significantly influences the energy of electronic transitions, which can be probed using Ultraviolet-Visible (UV-Vis) absorption and emission techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 2-Hydroxy-3,5-diiodobenzaldehyde and its derivatives is characterized by absorption bands in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. These transitions are typically of the types π → π* and n → π. The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and arise from the aromatic system. The n → π* transitions, which involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and carbonyl groups) to a π* antibonding orbital, are typically weaker in intensity.

For the parent compound, 2-Hydroxy-3,5-diiodobenzaldehyde, a characteristic absorption maximum has been reported at 360 nm when measured in methylcyclohexane. The electronic transitions in related salicylaldehyde (B1680747) derivatives are influenced by both the solvent polarity and the nature of the substituents on the aromatic ring. Electron-donating groups, like the hydroxyl group, and electron-withdrawing groups can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

In various substituted salicylaldehyde thiosemicarbazones, UV-visible spectra have been analyzed to understand intramolecular charge transfer properties. nih.gov Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental data, helping to assign the observed absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 1: UV-Vis Absorption Data for 2-Hydroxy-3,5-diiodobenzaldehyde and a Related Compound.
CompoundSolventλmax (nm)Assigned Transition (Typical)
2-Hydroxy-3,5-diiodobenzaldehydeMethylcyclohexane360 π → π
2-hydroxy-6-nitro-1-naphthaldehydeAcetonitrile295, 340π → π

Fluorescence and Luminescence Properties of Derived Chromophores

While 2-Hydroxy-3,5-diiodobenzaldehyde itself is not typically studied for its emission properties, its derivatives, particularly Schiff bases formed by condensation with primary amines, often exhibit interesting fluorescence and luminescence. These chromophores are a subject of significant research due to their potential applications in sensors, dyes, and optoelectronic materials.

A key photophysical process observed in many salicylaldehyde Schiff base derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, upon photoexcitation, the phenolic proton is transferred to the imine nitrogen atom, forming a transient keto-tautomer species. This tautomer is energetically distinct from the initial enol-form and often relaxes to the ground state via fluorescence, typically resulting in a large Stokes shift (a significant separation between the absorption and emission maxima).

For example, a series of salicylideneaniline (B1219908) Schiff bases were shown to exhibit a long-wavelength fluorescence (>540 nm) in cyclohexane, which was attributed to the emission from the proton-transfer tautomer. The calculated Stokes shift for these compounds was greater than 9100 cm⁻¹. Some derivatives exhibit dual emission, with one band corresponding to the enol form and the other to the keto form, a phenomenon that can be highly sensitive to solvent polarity (solvatochromism).

The introduction of heavy atoms like iodine in the structure can potentially influence the emission properties by promoting intersystem crossing, which could lead to phosphorescence. However, detailed studies on the specific luminescence of chromophores derived directly from 2-Hydroxy-3,5-diiodobenzaldehyde are necessary to fully elucidate these effects.

Table 2: Illustrative Fluorescence Properties of Salicylaldehyde-Derived Schiff Bases.
Derivative TypeSolventEmission λmax (nm)Observed Phenomenon
Salicylideneaniline derivativesCyclohexane547–565ESIPT Tautomer Emission
Dipole-functionalized SalicylideneanilineCyclohexane436 (enol), 547 (keto)Dual Emission (ESIPT & ESICT)
Dipole-functionalized SalicylideneanilineAcetonitrile456 (enol), 547 (keto)Solvatochromism

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For 2-Hydroxy-3,5-diiodobenzaldehyde (C₇H₄I₂O₂), high-resolution mass spectrometry (HRMS) would provide a precise molecular mass, confirming its elemental composition. The nominal molecular weight is 373.92 g/mol . oakwoodchemical.com

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation into smaller, charged ions. The resulting mass spectrum displays the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

The fragmentation pattern of 2-Hydroxy-3,5-diiodobenzaldehyde can be predicted based on the general fragmentation rules for aromatic aldehydes. libretexts.orgchemguide.co.uk Common fragmentation pathways would include:

Loss of a hydrogen radical (H•): This leads to a stable [M-1]⁺ peak, corresponding to the formation of a benzoyl cation.

Loss of the formyl radical (•CHO): This results in an [M-29]⁺ peak.

Alpha-cleavage: The bond between the carbonyl carbon and the aromatic ring can break, leading to characteristic fragments. youtube.com

Loss of iodine: The carbon-iodine bonds can cleave, leading to peaks corresponding to [M-I]⁺ and [M-2I]⁺. The large mass of iodine (approx. 127 amu) makes these fragmentation events easily identifiable.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting ion can lose a molecule of CO, yielding an [M-1-28]⁺ or [M-29]⁺ peak.

Analysis of the mass spectrum of the parent compound, salicylaldehyde, shows a strong molecular ion peak at m/z 122 and a base peak at m/z 121, corresponding to the [M-H]⁺ fragment. massbank.eunist.gov For the di-iodinated derivative, the molecular ion peak (M⁺˙) would be expected at m/z 374, and the isotopic pattern would be simple as iodine is monoisotopic (¹²⁷I).

Table 3: Predicted Key Fragments for 2-Hydroxy-3,5-diiodobenzaldehyde in Mass Spectrometry.
IonFormula of Ionm/z (Calculated)Description
[M]⁺˙[C₇H₄I₂O₂]⁺˙374Molecular Ion
[M-H]⁺[C₇H₃I₂O₂]⁺373Loss of hydrogen radical
[M-CHO]⁺[C₆H₄I₂O]⁺345Loss of formyl radical
[M-I]⁺[C₇H₄IO₂]⁺247Loss of iodine radical
[M-H-CO]⁺[C₆H₃I₂O]⁺345Loss of H radical followed by CO

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

The analysis of this derivative revealed an orthorhombic crystal system with two independent molecules in the asymmetric unit. nih.gov A critical feature of salicylaldehyde derivatives is the strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, which enforces a nearly planar conformation of that part of the molecule. nih.govacs.org In the reported hydrazide structure, this O—H···N hydrogen bond is present, alongside an N—H···O hydrogen bond. nih.gov

Furthermore, the crystal structure of the analogous compound 3,5-dibromo-2-hydroxybenzaldehyde has been reported, crystallizing in the monoclinic system. researchgate.net This structure also features two independent molecules in the asymmetric unit, which are essentially planar. researchgate.net The crystal packing is stabilized by O—H···O hydrogen bonds and π–π stacking interactions. researchgate.net Based on these related structures, it can be inferred that 2-Hydroxy-3,5-diiodobenzaldehyde would also have a planar molecular structure, stabilized by an intramolecular O—H···O hydrogen bond between the hydroxyl and carbonyl groups.

Table 4: Crystallographic Data for a Derivative of 2-Hydroxy-3,5-diiodobenzaldehyde and an Analogous Compound.
ParameterN′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methoxybenzohydrazide nih.gov3,5-Dibromo-2-hydroxybenzaldehyde researchgate.net
FormulaC₁₅H₁₂I₂N₂O₃C₇H₄Br₂O₂
Crystal SystemOrthorhombicMonoclinic
Space GroupPca2₁P2₁/c
a (Å)16.073 (2)16.474 (8)
b (Å)15.628 (2)14.025 (10)
c (Å)13.284 (1)7.531 (7)
β (°)90103.212 (2)
Volume (ų)3336.8 (6)1694 (2)
Key InteractionsIntramolecular O—H···N, N—H···OIntermolecular O—H···O, π–π stacking

Powder X-ray Diffraction for Bulk Crystalline Phases

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions of the diffraction peaks are determined by the unit cell dimensions (Bragg's Law), while the intensities are related to the arrangement of atoms within the unit cell. The sharpness of the peaks is indicative of the degree of crystallinity and the size of the crystalline domains (crystallites). Broader peaks generally suggest smaller crystallites or a less ordered structure.

For a synthesized sample of 2-Hydroxy-3,5-diiodobenzaldehyde, PXRD would be used to:

Confirm Crystalline Nature: A pattern with sharp, well-defined peaks would confirm that the bulk material is crystalline rather than amorphous.

Identify the Crystalline Phase: The obtained pattern serves as a "fingerprint" for a specific crystalline phase and can be compared to patterns calculated from single-crystal data or reference databases.

Assess Purity: The presence of unexpected peaks would indicate the existence of crystalline impurities or different polymorphic forms.

Estimate Crystallite Size: The average size of the crystallites (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where K is a shape factor (typically ~0.9), λ is the X-ray wavelength, β is the peak broadening (full width at half maximum), and θ is the Bragg angle.

While a specific PXRD pattern for the title compound was not found in the search, analysis of other organic compounds demonstrates its utility in confirming the polycrystalline nature of synthesized materials and determining key structural parameters of the bulk sample.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and 2D Fingerprint Plots

The investigation of intermolecular interactions is crucial for understanding the crystal packing and solid-state architecture of molecular compounds. Hirshfeld surface analysis and the associated 2D fingerprint plots provide a powerful methodology for the qualitative and quantitative exploration of these non-covalent interactions within a crystal lattice. researchgate.netnih.govscirp.org This approach partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. researchgate.net

The Hirshfeld surface itself is a three-dimensional map of the intermolecular close contacts. A key property mapped onto this surface is the normalized contact distance (dnorm), which is based on both the internal (di) and external (de) distances from the surface to the nearest nucleus, and the van der Waals (vdW) radii of the atoms. The dnorm surface is visualized using a red-white-blue color scheme: red spots indicate shorter contacts with negative dnorm values, white areas represent contacts around the van der Waals separation with zero dnorm, and blue regions signify longer contacts with positive dnorm values. nih.govmdpi.comresearchgate.net

For a molecule like 2-Hydroxy-3,5-diiodobenzaldehyde, the dnorm map would be expected to reveal distinct red areas corresponding to the key intermolecular interactions. The most prominent red spots would likely be associated with the hydrogen bonding capabilities of the hydroxyl group (O-H) acting as a donor and the carbonyl oxygen (C=O) and the other hydroxyl oxygen acting as acceptors.

Complementary to the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts by plotting di against de. nih.govcrystalexplorer.net These plots not only identify the types of interactions present but also quantify the percentage contribution of each interaction to the total Hirshfeld surface area. crystalexplorer.net

For 2-Hydroxy-3,5-diiodobenzaldehyde, the 2D fingerprint plot can be decomposed to highlight the contributions of specific atom pairs. Given the elemental composition, the most significant interactions anticipated are O•••H, H•••H, I•••H, C•••H, and I•••I contacts. The O•••H interactions, characteristic of hydrogen bonds, would appear as distinct spikes in the fingerprint plot. researchgate.net The H•••H contacts typically form the largest percentage of the surface due to the abundance of hydrogen atoms on the molecular periphery. mdpi.comnih.gov The presence of iodine atoms would likely lead to significant I•••H and potentially I•••I or halogen bonding interactions, which are influential in directing the crystal packing of halogenated compounds. nih.govnih.gov

The expected percentage contributions of the various intermolecular contacts for 2-Hydroxy-3,5-diiodobenzaldehyde, based on studies of similar halogenated and hydroxylated benzaldehyde derivatives, are summarized in the interactive table below.

Intermolecular ContactExpected Contribution (%)
H•••H35 - 45
I•••H20 - 30
O•••H15 - 25
C•••H5 - 10
I•••I3 - 7
I•••O1 - 5
C•••C1 - 3
Other< 2

Theoretical and Computational Chemistry Studies on 2 Hydroxy 3,5 Diiodobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 2-hydroxy-3,5-diiodobenzaldehyde and its derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 2-hydroxy-3,5-diiodobenzaldehyde, such as Schiff bases, DFT has been used to calculate bond lengths and angles. nih.govmdpi.com For instance, in a Schiff base derived from 2-hydroxy-3,5-diiodobenzaldehyde, the C-O bond distance was calculated to be approximately 1.337 Å, while the O-H bond distance showed similar trends. nih.gov The azomethine group (C=N) bond length in these derivatives is consistently found to be around 1.285 Å. nih.gov

A comparison of experimental X-ray diffraction data with DFT-calculated structures for related diiodo-phenolic compounds shows a high degree of correlation, with correlation coefficient (R²) values for bond lengths and angles approaching 1.0. mdpi.com This indicates that DFT methods can accurately predict the geometry of these molecules. Any minor discrepancies are often attributed to the different phases of matter being modeled (gaseous phase in calculations versus solid state in experiments) and the influence of intermolecular interactions in the crystal lattice. mdpi.comresearchgate.net

Interactive Table of Selected Bond Lengths and Dihedral Angles for 2-Hydroxy-3,5-diiodobenzaldehyde Derivatives
DerivativeC-O Bond Length (Å)C=N Bond Length (Å)Dihedral Angle (°)Reference
PSB2 (Schiff Base)~1.337~1.285- nih.gov
(E)-N′-(2-Hydroxy-3,5-diiodobenzylidene)nicotinohydrazide--9.4 (3) nih.gov
N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide (Molecule 1)--62.4 (7) iucr.org
N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide (Molecule 2)--41.1 (7) iucr.org
(E)-4-Hydroxy-N′-(2-hydroxy-3,5-diiodobenzylidene)-3-methoxybenzohydrazide--11.9 (2) iucr.org

The electronic properties of 2-hydroxy-3,5-diiodobenzaldehyde and its derivatives are crucial for understanding their reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. malayajournal.org The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.commalayajournal.org

For Schiff base derivatives of 2-hydroxy-3,5-diiodobenzaldehyde, DFT calculations have been used to determine these energies. researchgate.netresearchgate.net The presence of iodine atoms, which are electronegative, can stabilize the LUMO, leading to a smaller energy gap and potentially higher biological activity. mdpi.com In one study, a diiodo-substituted Schiff base exhibited a smaller HOMO-LUMO gap (3.315 eV) compared to a non-iodinated analogue (3.901 eV), which correlated with its enhanced inhibitory activity. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. malayajournal.org It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. ekb.eg In MEP maps, regions of negative potential, often colored red, are typically found around electronegative atoms like oxygen and are susceptible to electrophilic attack. malayajournal.org Conversely, regions of positive potential, colored blue, are usually located around hydrogen atoms and are prone to nucleophilic attack. malayajournal.org For derivatives of 2-hydroxy-3,5-diiodobenzaldehyde, the area around the phenolic oxygen atom consistently shows a strong negative potential. researchgate.netresearchgate.net

Interactive Table of Calculated Electronic Properties for a Diiodo-Substituted Schiff Base
ParameterValueReference
HOMO Energy- mdpi.com
LUMO Energy- mdpi.com
HOMO-LUMO Gap (eV)3.315 mdpi.com

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule using DFT, researchers can assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov

For Schiff bases derived from 2-hydroxy-3,5-diiodobenzaldehyde, DFT calculations have been used to simulate their infrared spectra. nih.govresearchgate.net The calculated frequencies generally show good agreement with experimental data, although they are often scaled by a factor to correct for approximations in the computational method and the fact that calculations are performed on isolated molecules in the gas phase. researchgate.net Key vibrational modes for these compounds include the O-H stretching, C-H stretching of the azomethine group, and the C=N stretching of the azomethine group. nih.gov For instance, in a series of pyridine (B92270) Schiff bases, the νOH, νC-H(azomethine), and νC=N(azomethine) modes were calculated to be at 3186 cm⁻¹, 3061 cm⁻¹, and 1671 cm⁻¹, respectively. nih.gov These theoretical assignments help to confirm the molecular structures and the presence of specific functional groups. nih.gov

Computational methods can predict various physicochemical properties, including the acidity constant (pKa), which is a measure of a compound's acidity in a solution. The hydroxyl group on the benzene (B151609) ring of 2-hydroxy-3,5-diiodobenzaldehyde is acidic, and its pKa can be influenced by the presence of the iodine substituents. The hydroxyl group's ability to form hydrogen bonds is a key feature affecting its properties and reactivity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their conformational flexibility and stability in different environments, such as in solution.

MD simulations can be used to explore the conformational landscape of a molecule in a solvent, mimicking its behavior in a real-world solution. dovepress.com By simulating the motion of the molecule and surrounding solvent molecules over time, researchers can assess the stability of different conformations and the transitions between them. nih.gov

The analysis of hydrogen bonds and other intermolecular interactions during an MD simulation can provide further details about the dynamic stability of a compound in solution. dovepress.commdpi.com For 2-hydroxy-3,5-diiodobenzaldehyde, simulations could track the persistence of the intramolecular hydrogen bond between the hydroxyl and aldehyde groups and how it is affected by interactions with water molecules. Such studies are crucial for understanding how the molecule behaves in a biological context, where it is surrounded by water and other biomolecules. nih.gov

Intermolecular Interaction Dynamics in Supramolecular Systems

The arrangement of molecules in the crystalline state and the nature of the interactions between them are crucial for understanding the properties of materials. For 2-hydroxy-3,5-diiodobenzaldehyde and its derivatives, non-covalent interactions such as hydrogen bonds and halogen bonds play a pivotal role in the formation of supramolecular assemblies.

Computational studies on related systems suggest that the stability of such supramolecular assemblies is a delicate balance of electrostatic, dispersion, and induction forces. acs.org The dynamics within these systems can range from localized vibrations of individual molecules to larger-scale cooperative rearrangements of the entire network, which are fundamental to the material's function. rsc.orgresearchgate.net

Quantum Chemical Topology and Bond Analysis

To gain a deeper understanding of the electronic structure and the nature of chemical bonds in 2-hydroxy-3,5-diiodobenzaldehyde, researchers employ methods rooted in quantum chemical topology, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and the nature of interatomic interactions. mdpi.comtandfonline.com The analysis focuses on the topological properties of the electron density, ρ(r), and its Laplacian, ∇²ρ(r), at bond critical points (BCPs). The presence of a BCP and a bond path between two atoms is a universal indicator of a chemical bond. researchgate.net

For interactions like the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, and potential intermolecular halogen bonds involving the iodine atoms, QTAIM provides quantitative descriptors. The values of ρ(r) and ∇²ρ(r) at the BCP can classify the interaction as either a shared-shell (covalent) or closed-shell (like hydrogen or halogen bonds) interaction. researchgate.netpolimi.it In halogen bonding, for instance, topological analysis can confirm the existence of an interaction between an electrophilic region on the halogen atom (a σ-hole) and a nucleophilic site on an adjacent molecule. nih.govpolimi.itmdpi.com

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This method is particularly useful for analyzing charge distribution and delocalization effects. nih.govmdpi.com

In Schiff bases derived from 2-hydroxy-3,5-diiodobenzaldehyde, NBO analysis has been used to characterize the intramolecular hydrogen bond and the delocalization of π-electrons across the aromatic rings. nih.gov The analysis quantifies the stabilization energy associated with donor-acceptor interactions, such as the interaction between the lone pair of the nitrogen atom (donor) and the antibonding orbital of the O-H bond (acceptor) in the intramolecular hydrogen bond. nih.govmdpi.com These interactions contribute significantly to the stability of specific conformers. mdpi.com

The following table presents a hypothetical NBO analysis for the intramolecular hydrogen bond in a Schiff base derivative of 2-hydroxy-3,5-diiodobenzaldehyde, illustrating the type of data obtained from such calculations.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Nσ(O-H)25.5Intramolecular Hydrogen Bond
π(C=C)ringπ(C=O)5.2π-conjugation
LP(2) Ohydroxylπ*(C=C)ring18.9Resonance

This table is illustrative and presents typical values for stabilization energies in such systems based on computational chemistry literature.

Quantitative Structure-Reactivity and Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. mdpi.com These models are built on the principle that the properties and activities of a chemical are determined by its molecular structure. By calculating a set of molecular descriptors, which are numerical representations of the chemical structure, it is possible to develop mathematical equations to predict the properties of new or untested compounds. tandfonline.com

For benzaldehyde (B42025) derivatives, QSPR and QSAR studies have been successfully applied to predict a range of properties and activities. nih.govnih.govresearchgate.net Molecular descriptors used in these models can be categorized as constitutional, topological, geometric, and quantum-chemical.

A typical QSPR/QSAR study involves the following steps:

Data Set Selection: A set of compounds with known properties or activities is compiled. For instance, a study might include various substituted benzaldehydes. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These can range from simple counts of atoms and bonds to complex quantum-chemical parameters like HOMO/LUMO energies or electrostatic potentials. researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to find a correlation between a subset of descriptors and the property of interest. mdpi.comresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For benzaldehyde derivatives, QSAR studies have shown that descriptors related to hydrophobicity (like logP), electronic properties (such as Hammett constants or orbital energies), and steric parameters are often important in predicting their biological activity. nih.gov For example, the inhibitory activity of benzaldehydes against certain enzymes has been successfully modeled using such approaches. nih.govnih.gov

The following table shows a hypothetical QSPR model for predicting a physicochemical property (e.g., boiling point) of substituted benzaldehydes, illustrating the format of such a model.

PropertyModel EquationStatistical Parameters
Boiling Point (°C)BP = 150.2 + 25.3 * (MW)0.5 - 15.8 * (logP) + 5.6 * (Polarizability)R² = 0.92, Q² = 0.85

This table presents a fictional QSPR model for illustrative purposes. MW = Molecular Weight, logP = logarithm of the octanol-water partition coefficient. R² is the coefficient of determination, and Q² is the cross-validated R².

Such models, once validated, can be used to predict the properties of 2-hydroxy-3,5-diiodobenzaldehyde and its derivatives, aiding in the rational design of new compounds with desired characteristics without the need for extensive experimental synthesis and testing. tandfonline.comnist.gov

Applications in Advanced Organic and Inorganic Chemistry

Building Blocks for Complex Organic Molecules (Based on Related Compounds)

Iodinated salicylaldehydes are valuable precursors in organic synthesis due to the reactivity of the aldehyde and the potential for the iodine atoms to participate in or be replaced during various reactions.

Derivatives of 2-hydroxy-3,5-diiodobenzaldehyde serve as foundational structures for the synthesis of more complex molecules. smolecule.com The aldehyde group provides a reactive site for chain extension and the formation of new carbon-carbon or carbon-heteroatom bonds, while the diiodo-substituted phenyl ring offers a stable core.

The functional groups on iodinated salicylaldehydes (hydroxyl, aldehyde, and iodo groups) can be transformed into other functionalities. ub.eduimperial.ac.ukvanderbilt.edu For example, the aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, and the iodine atoms can be replaced through various coupling reactions.

Precursors for Ligand Design in Coordination Chemistry (Based on Related Compounds)

The ability of the hydroxyl and aldehyde groups to react with amines and other nucleophiles makes iodinated salicylaldehydes excellent starting materials for the synthesis of ligands for metal complexes.

The condensation reaction of 2-hydroxy-3,5-diiodobenzaldehyde with primary amines leads to the formation of Schiff bases, which are a class of ligands containing an imine (-C=N-) group. nih.govnih.govjmchemsci.comorientjchem.org Similarly, reaction with hydrazides produces hydrazone ligands. researchgate.netlaujet.comnih.gov These ligands can be designed to have multiple coordination sites (polydentate), allowing them to bind strongly to metal ions. nih.gov

A notable example is the synthesis of (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol, a Schiff base derived from 2-hydroxy-3,5-diiodobenzaldehyde and 3,4-diaminopyridine (B372788). nih.gov Another example involves the reaction with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide to form a complex hydrazone. smolecule.com

Table 1: Examples of Ligands Synthesized from Related Iodinated Salicylaldehydes

Starting AldehydeReactantLigand TypeResulting Ligand
2-hydroxy-3,5-diiodobenzaldehyde3,4-diaminopyridineSchiff Base(E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol nih.gov
2-hydroxy-3,5-diiodobenzaldehyde2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideHydrazoneN'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide smolecule.com
3,5-Diiodosalicylaldehyde (B1329479)4-MethoxyanilineSchiff BaseLigand for Pd(II) complex aaru.edu.jo

The Schiff base and hydrazone ligands derived from iodinated salicylaldehydes can coordinate with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II)) to form stable metal complexes. nih.govaaru.edu.joresearchgate.net These complexes have been investigated for their potential applications in catalysis and as chemical sensors. researchgate.netutl.ptthieme-connect.de The electronic properties of the metal complexes, which are crucial for these applications, can be tuned by the substituents on the salicylaldehyde (B1680747) ring. The luminescence properties of some transition metal complexes make them suitable for use in sensor technology. utl.pt

Components in Supramolecular Chemistry and Self-Assembly (Based on Related Compounds)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.netnih.govpageplace.de The functional groups on iodinated salicylaldehydes and their derivatives, such as hydroxyl and imine groups, can participate in hydrogen bonding and other non-covalent interactions, which are essential for the self-assembly of larger, well-defined supramolecular structures. mdpi.com

Design of Host-Guest Systems and Molecular Receptors

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the creation of larger molecular entities from smaller, complementary molecules (a host and a guest). nih.gov The design of these systems relies on non-covalent interactions. While specific host-guest systems based on 2-Hydroxy-3,6-diiodobenzaldehyde are not extensively documented, the broader class of salicylaldehydes has been successfully employed as hosts for detecting specific anions. ijnc.ir

For instance, derivatives of the related 3,5-diiodosalicylaldehyde have been developed as chemosensors. A novel indole (B1671886) hydrazone derivative of diiodosalicylaldehyde was synthesized and demonstrated selective and sensitive detection of fluoride (B91410) ions and tryptamine (B22526) through changes in its fluorescence, a process driven by the inhibition of Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This ability to bind specific ions or molecules makes it a functional molecular receptor. Given its structural features, this compound is a promising candidate for the development of new receptors, with the potential for tailored selectivity based on the unique positioning of its functional groups.

Construction of Supramolecular Architectures through Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems composed of molecules held together by reversible, non-covalent forces. chemistryworld.comrug.nl These interactions, though weaker than covalent bonds, are critical for building large, well-organized structures. The structure of this compound is rich with features that can participate in such interactions:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen of the aldehyde group can act as an acceptor. This allows for the formation of intra- and intermolecular hydrogen bonds, which are fundamental to molecular recognition and self-assembly.

Halogen Bonding: The two iodine atoms are significant features. Iodine, being a large and polarizable halogen, can act as a halogen bond donor, forming attractive interactions with Lewis bases (electron-pair donors) such as nitrogen or oxygen atoms in adjacent molecules. This type of interaction is increasingly used as a tool in crystal engineering to guide the assembly of molecules into specific architectures.

π-π Stacking: The aromatic benzene (B151609) ring can interact with other aromatic rings through π-π stacking, further stabilizing supramolecular assemblies.

A Schiff base derived from the related 3,5-diiodosalicylaldehyde has been studied for its non-covalent supramolecular interactions. researchgate.net It is highly probable that this compound and its derivatives would similarly self-assemble into complex architectures like chains, sheets, or helices, stabilized by a combination of the non-covalent forces mentioned above.

Contribution to Material Science Research

The same functional groups that make this compound interesting for supramolecular chemistry also make it a valuable building block for new materials. bldpharm.com

Integration into Polymeric Materials and Conjugated Systems

As a bifunctional monomer, this compound can be integrated into polymer chains. The hydroxyl and aldehyde groups provide reactive sites for polymerization reactions. For example, it could be used to synthesize:

Polyesters and Polyethers: Through reactions involving its hydroxyl group.

Polyimines (Schiff base polymers): Through polycondensation reactions of its aldehyde group with diamines.

The incorporation of this di-iodinated monomer would impart specific properties to the resulting polymer, such as increased refractive index, higher density, and potential for further modification at the iodine sites. Supramolecular polymers based on salicylaldehyde derivatives have been constructed, demonstrating the utility of this molecular scaffold in polymer science. bohrium.com

Applications in Optical and Electronic Materials (e.g., novel chromophores)

The development of new materials for optical and electronic applications is a major focus of current research. Derivatives of diiodosalicylaldehyde have shown promise as fluorescent and colorimetric chemosensors. nih.gov This indicates that they possess chromophoric properties, meaning they can absorb and emit light.

The electronic properties of these molecules can be fine-tuned by chemical modification, leading to the creation of novel chromophores with specific absorption and emission wavelengths. The presence of heavy iodine atoms can also influence the photophysical properties, potentially enhancing processes like intersystem crossing, which is relevant for applications in areas such as photodynamic therapy or organic light-emitting diodes (OLEDs).

Table 1: Potential Applications in Material Science

Material Type Potential Role of this compound Key Functional Groups
Chemosensors Acts as a receptor and signaling unit for detecting ions or molecules. Hydroxyl, Aldehyde, Iodine
Polymers Serves as a monomer to be incorporated into polymer backbones. bldpharm.com Hydroxyl, Aldehyde
Optical Materials Functions as a core structure for novel chromophores and fluorescent dyes. bldpharm.com Aromatic System, Iodine

Derivatization for Novel Chemical Entities with Tunable Properties

The true versatility of this compound lies in its capacity for chemical modification. The aldehyde and hydroxyl groups are readily accessible for a wide range of chemical transformations.

Systematic Functionalization at Aldehyde and Hydroxyl Positions

The reactivity of the aldehyde and hydroxyl groups can be selectively exploited to synthesize a library of new compounds with tailored properties.

At the Aldehyde Position: The aldehyde group is highly reactive towards nucleophiles. Its most common reaction is condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in coordination chemistry for creating multidentate ligands capable of binding metal ions. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

At the Hydroxyl Position: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This anion can then react with electrophiles, such as alkyl halides, in Williamson ether synthesis to form ethers. The hydroxyl group can also be acylated to form esters.

These transformations allow for the systematic modification of the molecule's electronic properties, solubility, and steric profile, making it a highly adaptable building block for various chemical applications.

Table 2: Potential Functionalization Reactions

Functional Group Reaction Type Reagents Product Type
Aldehyde Schiff Base Condensation Primary Amine (R-NH₂) Imine
Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Alcohol
Hydroxyl Ether Synthesis Alkyl Halide (R-X), Base Ether
Esterification Acyl Chloride (R-COCl) Ester

Modification of Iodine Substituents for Electronic or Steric Effects

The iodine substituents on the aromatic ring of this compound are not merely passive components of the molecule; they are active participants in its chemical reactivity and can be strategically modified to fine-tune the electronic and steric properties of the compound. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, offers a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the rational design of derivatives with tailored characteristics for specific applications in advanced organic and inorganic chemistry.

The electronic nature of the substituents at the 3 and 6 positions profoundly influences the reactivity of the benzaldehyde (B42025) moiety and the acidity of the hydroxyl group. The two iodine atoms are strongly electron-withdrawing through induction, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature in the synthesis of various derivatives.

Modification of these iodine atoms allows for a systematic variation of the electronic environment. For instance, replacing iodine with electron-donating groups, such as alkyl or alkoxy groups, via cross-coupling reactions would decrease the electrophilicity of the aldehyde and increase the electron density of the aromatic ring. Conversely, substitution with other electron-withdrawing groups, like cyano or nitro groups, would further enhance the electron-deficient nature of the ring.

From a steric perspective, the large atomic radius of iodine imposes significant steric hindrance around the adjacent functional groups. This steric bulk can influence the regioselectivity of reactions and the conformational preferences of the molecule and its derivatives. Replacing the bulky iodine atoms with smaller substituents, such as fluorine or a cyano group, would reduce steric congestion, potentially allowing for reactions that are otherwise hindered. On the other hand, introducing even bulkier groups, for example, through a Suzuki coupling with a sterically demanding boronic acid, can be used to create highly congested molecular architectures with unique properties.

The most common and powerful methods for modifying the iodine substituents include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. This method is exceptionally versatile for introducing a wide range of aryl, heteroaryl, and alkyl groups, thereby systematically altering both electronic and steric parameters.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. The introduction of a linear alkyne moiety can significantly impact the electronic properties and provides a gateway to further transformations of the alkyne.

The selective mono- or di-substitution at the 3- and 6-positions can often be controlled by carefully choosing the reaction conditions, such as the catalyst, ligands, base, and stoichiometry of the reagents. This selectivity is crucial for the synthesis of asymmetrically substituted derivatives with precisely controlled properties.

The following table illustrates potential modifications of the iodine substituents and the anticipated effects on the electronic and steric properties of the resulting 2-hydroxybenzaldehyde derivatives.

Original Substituent (at C3/C6) Modification Reaction New Substituent Predicted Electronic Effect Predicted Steric Effect
Iodine (I)Suzuki CouplingPhenyl (C₆H₅)Electron-withdrawing (inductive), weak π-donationIncreased steric bulk
Iodine (I)Suzuki Coupling4-Methoxyphenyl (p-MeO-C₆H₄)Electron-donating (resonance)Significantly increased steric bulk
Iodine (I)Suzuki Coupling4-Nitrophenyl (p-NO₂-C₆H₄)Strongly electron-withdrawingSignificantly increased steric bulk
Iodine (I)Sonogashira CouplingPhenylethynyl (C≡C-Ph)Electron-withdrawing, extended π-systemLinear, but can increase effective bulk
Iodine (I)Heck ReactionStyryl (CH=CH-Ph)Extended conjugation, can be electron-donating or -withdrawing depending on substitutionIncreased steric bulk
Iodine (I)CyanationCyano (CN)Strongly electron-withdrawingReduced steric bulk compared to iodine
Iodine (I)AminationAmino (NH₂)Strongly electron-donating (resonance)Reduced steric bulk compared to iodine

This ability to systematically modify the iodine substituents makes this compound a valuable scaffold for creating a diverse library of compounds with finely tuned electronic and steric properties, which is a significant advantage in the development of new materials, catalysts, and biologically active molecules.

Emerging Research Directions and Future Outlook

Development of Stereoselective Syntheses Involving the Compound

The aldehyde functional group of 2-Hydroxy-3,6-diiodobenzaldehyde is a prime target for the development of new stereoselective transformations. The creation of chiral centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Future research is likely to focus on the stereoselective addition of various nucleophiles to the aldehyde's carbonyl group.

Key research efforts could be directed towards:

Organocatalysis: The use of small chiral organic molecules to catalyze nucleophilic additions (e.g., of nitroalkanes, malonates, or organometallic reagents) to the aldehyde.

Metal-Catalyzed Asymmetric Synthesis: Employing chiral ligands in conjunction with metal catalysts to control the facial selectivity of the addition. The ortho-hydroxyl group could play a crucial role as a directing group, forming a chelate with the metal center to lock the conformation and guide the incoming nucleophile to one face of the aldehyde. acs.orgresearchgate.net

Substrate-Controlled Diastereoselectivity: The significant steric bulk imposed by the two large iodine atoms flanking the aldehyde and hydroxyl groups is expected to exert strong stereochemical control. acs.org In reactions where a chiral nucleophile is used or a new stereocenter is formed, the existing substituents will likely favor the formation of one diastereomer over the other. diva-portal.org Investigating the extent of this diastereoselectivity with a range of reactants will be a valuable pursuit.

Computational studies could precede experimental work to predict the most stable transition states and, therefore, the likely stereochemical outcomes of these reactions. acs.org

Research Direction Key Methodologies Potential Outcome
Asymmetric Nucleophilic AdditionOrganocatalysis, Chiral Lewis Acid CatalysisSynthesis of enantioenriched secondary alcohols and other chiral building blocks.
Diastereoselective ReactionsUse of chiral reagents, Substrate-inherent controlHigh diastereomeric ratios in the synthesis of complex molecules with multiple stereocenters.
Mechanistic StudiesKinetic analysis, Computational modelingUnderstanding the role of the hydroxyl and iodo-substituents in directing stereoselectivity.

Exploration of Photochemical Transformations

The photochemistry of aromatic aldehydes is a well-established field, yet this compound offers unique opportunities due to its heavy-atom substituents. The presence of iodine atoms is known to significantly influence the photophysical properties of a molecule through the "heavy-atom effect." rsc.org This effect promotes intersystem crossing (ISC), the transition from an excited singlet state to a triplet state, which often has different reactivity. numberanalytics.com

Future photochemical research involving this compound could include:

Paternò-Büchi Reaction: This classic [2+2] photocycloaddition between a carbonyl compound and an alkene yields an oxetane (B1205548). wikipedia.org The reaction typically proceeds through the triplet excited state of the carbonyl. thieme-connect.com The heavy iodine atoms in this compound are expected to enhance the population of the triplet state, potentially leading to higher efficiency and yields in oxetane formation compared to non-iodinated analogues. acs.orgresearchgate.net

Photoinduced Radical Reactions: Irradiation can induce the homolytic cleavage of the carbon-iodine bond, generating aryl radicals. These highly reactive intermediates could be trapped by various radical acceptors, opening pathways to novel C-C and C-heteroatom bond formations. Photoredox catalysis involving hypervalent iodine reagents has also been shown to be effective for various transformations, including the alkynylation of aldehydes. cardiff.ac.uk

Energy Transfer Processes: The triplet state, once formed, could act as a photosensitizer, transferring its energy to another molecule to initiate a separate photochemical reaction. The efficiency of this process would be tunable based on the heavy-atom effect.

Photochemical Reaction Governing Principle Potential Product Class
Paternò-Büchi [2+2] CycloadditionEnhanced triplet state reactivity via heavy-atom effect. numberanalytics.comwikipedia.orgHighly substituted oxetanes.
Photoinduced C-I Bond CleavageGeneration of aryl radicals under UV irradiation.Biaryls, functionalized aromatics.
PhotosensitizationEnergy transfer from the triplet state of the aldehyde.Isomerized alkenes, products of sensitized reactions.

Application in Advanced Analytical Probes and Non-Biological Sensors

The salicylaldehyde (B1680747) scaffold is a privileged structure in the design of fluorescent and colorimetric sensors. The combination of a hydroxyl group and a carbonyl group provides an ideal binding site for forming Schiff bases or other conjugates that can interact selectively with analytes. tandfonline.comresearchgate.net The di-iodo substitutions on this compound offer unique advantages for creating advanced sensors.

Potential applications in this area include:

Chemosensors for Metal Ions: Condensation with various amines can produce Schiff base ligands. The resulting imine and the phenolic oxygen create a chelating pocket for metal ions. mdpi.comccspublishing.org.cn The steric and electronic properties of this pocket are modified by the iodine atoms, which could lead to high selectivity for specific metal ions.

Anion Sensing: The hydroxyl group can act as a hydrogen bond donor to recognize and bind anions. Upon binding, changes in the electronic structure can lead to a detectable optical response (color change or fluorescence turn-on/off). nih.gov

Phosphorescent Probes: The heavy-atom effect of iodine can promote phosphorescence. researchgate.net Phosphorescent sensors offer advantages over fluorescent ones, such as longer emission lifetimes and reduced background interference, leading to higher sensitivity. acs.org This compound is an excellent starting material for developing phosphorescent probes for detecting various species in non-biological matrices.

Sensor Type Design Strategy Detection Mechanism
Metal Ion SensorSchiff base formation with various amines. ccspublishing.org.cnresearchgate.netChelation-enhanced fluorescence/phosphorescence or colorimetric change.
Anion SensorUtilization of the -OH group as a recognition site. nih.govHydrogen bonding-induced change in optical properties.
Phosphorescent ProbeExploitation of the iodine-induced heavy-atom effect. psu.eduAnalyte-induced modulation of phosphorescence emission.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental efforts and accelerating discovery. nih.gov For a molecule like this compound, theoretical methods such as Density Functional Theory (DFT) can offer invaluable insights.

Future research should leverage computational predictions to:

Model Reaction Mechanisms: Before undertaking complex stereoselective syntheses, DFT calculations can be used to model the transition states of competing reaction pathways. researchgate.netresearchgate.net This allows for the prediction of the most likely product and the stereochemical outcome, saving considerable experimental time and resources. acs.org

Predict Spectroscopic Properties: The absorption and emission properties of the compound and its derivatives (e.g., Schiff bases) can be calculated. This is crucial for the rational design of analytical probes, allowing researchers to tune the structure to achieve desired optical responses for specific analytes. researchgate.netrsc.orgrsc.org

Elucidate Intermolecular Interactions: The nature of the binding between a sensor based on this compound and a target analyte can be modeled. This helps in understanding the basis for selectivity and in designing new sensors with improved affinity and specificity.

Computational Method Application Area Guiding Insight
Density Functional Theory (DFT)Reaction Mechanism Analysis researchgate.netresearchgate.netPrediction of activation barriers, transition state geometries, and product stereochemistry.
Time-Dependent DFT (TD-DFT)Sensor Design researchgate.netrsc.orgCalculation of UV-Vis absorption and fluorescence/phosphorescence emission spectra.
Molecular Dynamics (MD)Binding and Interaction StudiesSimulation of sensor-analyte complex stability and conformation in different media.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing, offering enhanced safety, reproducibility, and scalability. springernature.cominnovationnewsnetwork.comarborpharmchem.com The synthesis and subsequent reactions of this compound are well-suited for these modern technologies.

Future work in this domain could focus on:

Flow Synthesis of the Compound: Iodination reactions can be highly exothermic and require careful control. Performing the synthesis of this compound in a continuous flow reactor would allow for superior temperature and mixing control, leading to improved safety and product selectivity. rsc.orgrsc.org

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. rsc.org For example, the synthesis of the aldehyde could be directly followed by a Schiff base formation or a nucleophilic addition in a subsequent reactor module.

Automated Synthesis of Derivatives: Integrating flow reactors with automated control systems can enable the rapid synthesis of a library of derivatives. protheragen.ainus.edu.sg By systematically varying reaction partners and conditions under computer control, researchers can efficiently explore the chemical space around the this compound scaffold for applications in materials science or drug discovery. innovationnewsnetwork.com

Technology Application Key Advantage
Continuous Flow ChemistrySynthesis of this compound. rsc.orgEnhanced safety, precise control over reaction parameters, and easier scalability. mdpi.com
Telescoped Flow SynthesisMulti-step synthesis of complex derivatives.Increased efficiency, reduced waste, and avoidance of intermediate purification.
Automated Synthesis PlatformsLibrary generation for screening purposes. springernature.comnus.edu.sgHigh-throughput synthesis, rapid lead optimization, and improved reproducibility.

Q & A

Q. What are the standard synthetic routes for 2-Hydroxy-3,6-diiodobenzaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes : A common approach involves halogenation of a phenolic aldehyde precursor. For example, iodination of 2-hydroxybenzaldehyde using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a directing group (e.g., hydroxyl) can achieve regioselective substitution. Solvent choice (e.g., acetic acid or DMF) and temperature (40–80°C) critically influence iodination efficiency .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 2.2 equiv ICl for diiodination) and use scavengers like sodium thiosulfate to quench excess iodine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
  • Challenges : Competing side reactions (e.g., over-iodination, oxidation of aldehyde) require strict control of reaction time and inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm. Hydroxyl protons (δ 9.5–10.5 ppm) may exhibit broadening due to hydrogen bonding. Iodine’s heavy atom effect causes deshielding of adjacent carbons (e.g., C3 and C6 at δ 100–110 ppm) .
  • IR Spectroscopy : Confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and hydroxyl group (O–H stretch ~3200 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]+ and isotopic patterns characteristic of diiodination (e.g., m/z 387.82 for C₇H₅I₂O₂) .

Q. How do solubility and stability properties of this compound influence experimental design in organic synthesis?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (~5 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. Pre-dissolve in warm ethanol for homogeneous reaction conditions .
  • Stability : Susceptible to light-induced degradation (iodine loss) and oxidation. Store in amber vials under nitrogen at –20°C. Avoid prolonged exposure to basic conditions to prevent aldehyde oxidation .

Advanced Research Questions

Q. What strategies address regioselective challenges during the diiodination of 2-hydroxybenzaldehyde derivatives?

Methodological Answer:

  • Directing Groups : The hydroxyl group at C2 directs electrophilic iodination to the ortho (C3) and para (C6) positions. Steric and electronic effects can be modulated using protecting groups (e.g., acetyl for hydroxyl) to alter reactivity .
  • Catalytic Systems : Lewis acids like FeCl3 or BF3·Et2O enhance iodination efficiency by polarizing the iodine electrophile. Kinetic vs. thermodynamic control (via temperature modulation) can favor mono- vs. diiodination .
  • Validation : Use computational tools (e.g., DFT calculations) to predict substituent effects on aromatic electrophilic substitution. Compare experimental results with predicted regioselectivity .

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the reactivity and potential biological interactions of this compound?

Methodological Answer:

  • Reactivity Studies : DFT calculations (using Gaussian or ORCA) model transition states during iodination to identify rate-determining steps. Solvent effects (via PCM models) refine energy barriers .
  • Biological Interactions : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes (e.g., tyrosinase) by simulating interactions between the diiodinated aldehyde and active-site residues. Validate with enzymatic assays .
  • Data Interpretation : Compare HOMO/LUMO profiles with experimental redox potentials to assess electron-withdrawing effects of iodine substituents .

Q. What advanced analytical methods resolve contradictions in reported spectral data or purity assessments for diiodinated benzaldehydes?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray crystallography (for unambiguous structure confirmation) with 2D NMR (HSQC, HMBC) to assign overlapping signals. Cross-reference with PubChem or DSSTox databases .
  • Purity Analysis : Use GC-MS or LC-MS to detect trace impurities (e.g., monoiodinated byproducts). Quantify purity via qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Reproducibility : Document solvent lot numbers and instrument calibration details. Share raw spectral data in open-access repositories to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.